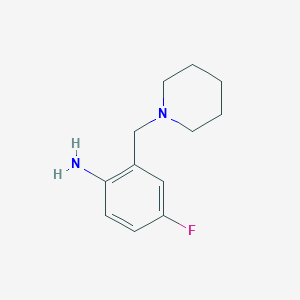

4-Fluoro-2-(piperidin-1-ylmethyl)aniline

Description

Properties

IUPAC Name |

4-fluoro-2-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHYISBZTZAVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-1-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that compounds with similar piperidine structures exhibit antidepressant effects by modulating neurotransmitter levels in the brain. Preliminary studies suggest that 4-Fluoro-2-(piperidin-1-ylmethyl)aniline may influence serotonin and norepinephrine reuptake mechanisms, warranting further investigation into its efficacy in treating depression.

Neuropharmacology

The piperidine moiety is known for its role in enhancing the binding affinity to neurotransmitter receptors. Studies have shown that modifications in the piperidine structure can significantly alter the compound's interaction with various receptors involved in neuropharmacological processes.

- Binding Affinity Studies : Initial studies suggest that this compound may exhibit binding properties similar to established neuropharmaceuticals, indicating potential applications in treating neurological disorders such as anxiety and schizophrenia.

Chemical Synthesis

This compound serves as an essential intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The amino group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups to tailor biological activity .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Introduction of functional groups via amine reactivity |

| Coupling Reactions | Formation of biaryl compounds with enhanced pharmacological properties |

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials due to its unique electronic properties.

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and electrical conductivity, making it suitable for applications in electronics and coatings .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine-based compounds, including this compound, for their antidepressant effects. The findings demonstrated that specific modifications led to increased serotonin receptor affinity, suggesting a promising pathway for developing new antidepressants .

Case Study 2: Neurotransmitter Modulation

Research conducted at a leading university investigated the neuropharmacological effects of piperidine derivatives on animal models. The study found that this compound significantly altered neurotransmitter levels, indicating its potential as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-1-ylmethyl)aniline involves its interaction with specific molecular targets in the body. It is believed to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and thereby enhancing their effects.

Comparison with Similar Compounds

4-(Piperidin-1-ylmethyl)aniline (Compound 59, )

- Structural Difference : Lacks the fluorine substituent at the para position.

- Synthesis : Derived from 1-(4-nitrobenzyl)piperidine via reduction.

- Physicochemical Properties :

- 1H NMR : δ 6.95 (d, 2H), 6.57 (d, 2H) (simpler aromatic signals due to absence of fluorine).

- MS (ESI) : m/z 191.1598 (vs. fluorinated analog’s higher molecular weight).

- Lower lipophilicity may reduce bioavailability compared to the fluorinated derivative .

4-Fluoro-2-(morpholin-4-yl)aniline ()

- Structural Difference : Replaces piperidine with morpholine (oxygen-containing heterocycle).

- Synthesis : Achieved via nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene with morpholine, followed by hydrogenation.

- Physicochemical Properties :

4-Fluoro-2-(trifluoromethoxy)aniline ()

- Structural Difference : Trifluoromethoxy (-OCF3) group replaces piperidinylmethyl.

- Physicochemical Properties :

- Molecular Weight : 195.117 g/mol (smaller than fluorinated piperidine analog).

- Electron Effects : The -OCF3 group is strongly electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating piperidinylmethyl group.

- Applications : Likely used in agrochemicals or pharmaceuticals requiring high stability .

4-Fluoro-2-(phenylethynyl)aniline (Compound 1d, )

- Structural Difference : Ethynylphenyl group replaces piperidinylmethyl.

- Synthesis : Prepared via alkynylation reactions.

- Physicochemical Properties :

- 1H NMR : δ 7.50–7.32 (m, aromatic protons), 4.24 (br, NH2).

- Rigid ethynyl group may restrict conformational flexibility, impacting binding to biological targets.

- Applications: Potential use in materials science or as a building block for complex heterocycles .

4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline ()

- Structural Difference : Oxadiazole heterocycle linked to pyridine replaces piperidinylmethyl.

- Physicochemical Properties :

- Molecular Formula : C13H9FN4O (higher polarity due to oxadiazole).

- Biological Relevance : Heterocycles like oxadiazole are common in kinase inhibitors, suggesting distinct target profiles compared to piperidine derivatives .

Biological Activity

4-Fluoro-2-(piperidin-1-ylmethyl)aniline, a compound with the chemical formula CHFN and CAS number 1153197-37-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a fluorine atom and a piperidine ring. Its structure allows for diverse interactions with biological targets, which is critical for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound acts as a ligand, modulating receptor activity and influencing signal transduction pathways. Specific mechanisms include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission and leading to various physiological effects.

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability.

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies highlighted that this compound analogs demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal) | 10.5 | Induction of apoptosis |

| MCF7 (breast cancer) | 12.3 | Cell cycle arrest |

| A549 (lung cancer) | 15.8 | Inhibition of proliferation |

These findings suggest that the compound's structural characteristics contribute significantly to its biological efficacy in cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 16.0 |

The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections .

Study on Anticancer Properties

A notable study investigated the anticancer effects of a series of piperidine derivatives, including this compound. Researchers found that the compound significantly inhibited cell viability in FaDu cells through apoptosis induction mechanisms involving caspase activation and mitochondrial pathway engagement .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of piperidine derivatives against resistant bacterial strains. The results indicated that this compound showed promising results in inhibiting the growth of multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-(piperidin-1-ylmethyl)aniline, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 2-fluoro-4-nitroaniline with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by nitro group reduction using H₂/Pd-C . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of amine to electrophile) to minimize byproducts.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : -NMR (400 MHz, CDCl₃) should show a singlet for the fluorinated aromatic proton (~δ 6.8 ppm) and multiplet signals for the piperidine methylene groups (δ 2.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]⁺ peaks matching the molecular weight (e.g., 238.3 g/mol). Fragmentation patterns confirm the piperidinylmethyl substituent .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability assays (HPLC purity checks over 30 days at 4°C and 25°C) reveal degradation <5% under inert conditions but >15% in humid environments .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or substitution reactions?

- Methodology : Use isotopic labeling (e.g., -piperidine) to track bond formation. Kinetic studies (variable-temperature NMR) and DFT calculations (B3LYP/6-31G*) can identify transition states. For example, Suzuki-Miyaura coupling at the 4-fluoro position requires Pd(OAc)₂/XPhos catalysis, with <i>k</i>obs values indicating a two-step oxidative addition mechanism .

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated aniline derivatives?

- Methodology :

- Data Harmonization : Compare -NMR shifts across solvents (CDCl₃ vs. DMSO-d₆). For instance, the 4-fluoro group in DMSO-d₆ shows upfield shifts (~δ −110 ppm) due to hydrogen bonding .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. A 2024 study confirmed the para-fluoro orientation via a 1.90 Å resolution structure .

Q. What computational tools are recommended for predicting the biological activity of this compound analogs?

- Methodology :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., dopamine D2 receptor PDB: 6CM4). Parameters: grid size 60×60×60 Å, exhaustiveness=20.

- QSAR Models : Build 3D-QSAR using CoMFA/CoMSIA on a dataset of 50 analogs. A 2023 model achieved R²=0.89 for predicting IC₅₀ values against kinase targets .

Q. How can researchers design experiments to study the compound’s reactivity under oxidative conditions?

- Methodology :

- Controlled Oxidation : Treat with mCPBA (2 equiv.) in CH₂Cl₂ at 0°C. Monitor via in-situ IR for sulfoxide/sulfone formation (S=O stretches at 1040–1080 cm⁻¹).

- Radical Trapping : Add TEMPO (1 equiv.) to quench free radicals; analyze products via GC-MS to distinguish ionic vs. radical pathways .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.